1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride
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Overview
Description
1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of carboxylic acid groups at the 4 and 5 positions of the imidazole ring, a phenyl group at the 1 position, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods often involve the use of concentrated acids and controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents at the nitrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups, to form esters or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are often imidazole derivatives with enhanced biological or chemical properties .
Scientific Research Applications
1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions or serve as structural components in MOFs . Additionally, the compound’s carboxylic acid groups can interact with biological molecules, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4,5-Dicarboxyimidazole: Lacks the phenyl group, resulting in different physical and chemical properties.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: The presence of a methyl group instead of a phenyl group affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4.ClH/c14-10(15)8-9(11(16)17)13(6-12-8)7-4-2-1-3-5-7;/h1-6H,(H,14,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWWJYFPRGLUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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